
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride: is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with diethyl, methoxy, and morpholinylmethyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction of appropriate precursors.
Substitution Reactions: Subsequent steps involve the introduction of diethyl, methoxy, and morpholinylmethyl groups through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diethyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core.
Substitution: The compound can participate in various substitution reactions, especially at the morpholinylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- 4H-1-Benzopyran-4-one, 7-methoxy-2,3-dimethyl-8-(4-morpholinylmethyl)-, hydrochloride
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-
Comparison: Compared to similar compounds, 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride is unique due to its specific substitution pattern. The presence of diethyl groups and the morpholinylmethyl moiety can influence its chemical reactivity, biological activity, and solubility properties, making it distinct from other benzopyran derivatives.
特性
| 67195-65-7 | |
分子式 |
C19H26ClNO4 |
分子量 |
367.9 g/mol |
IUPAC名 |
2,3-diethyl-7-methoxy-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C19H25NO4.ClH/c1-4-13-16(5-2)24-19-14(18(13)21)6-7-17(22-3)15(19)12-20-8-10-23-11-9-20;/h6-7H,4-5,8-12H2,1-3H3;1H |
InChIキー |
GUOMKABWBMJITM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCOCC3)OC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


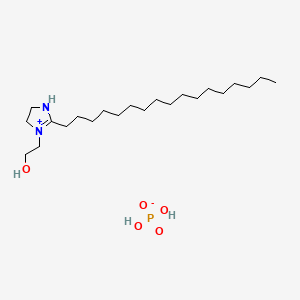
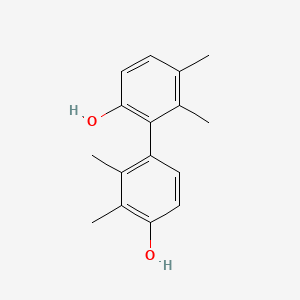
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)

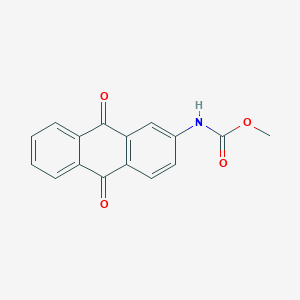
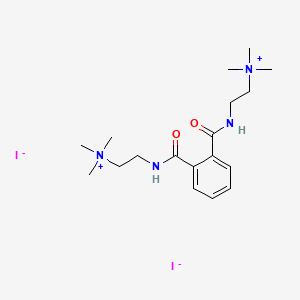
![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
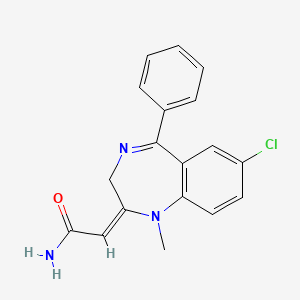
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
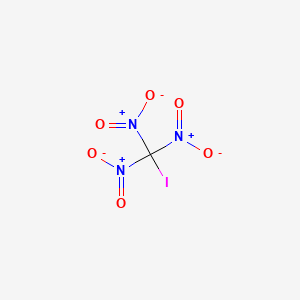
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
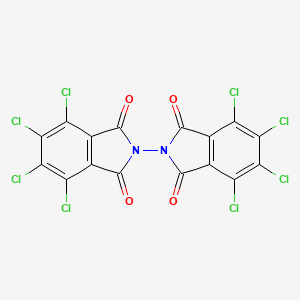
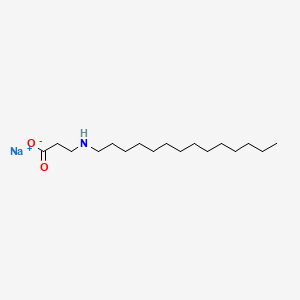
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)
